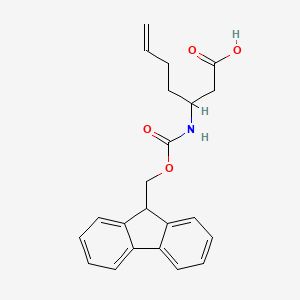

N-Fmoc-(+/-)-3-amino-hept-6-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biochemistry, and materials science. This compound is a derivative of amino acids and has unique properties that make it an ideal candidate for research in these areas.

科学的研究の応用

Tissue Engineering

N-Fmoc-(+/-)-3-amino-hept-6-enoic acid: is utilized in the synthesis of peptide-based hydrogels, which are promising materials for tissue engineering applications . These hydrogels can support cell adhesion, survival, and proliferation, making them suitable for creating scaffolds that can mimic the natural extracellular matrix. The stiffness and biocompatibility of these hydrogels can be tuned by modifying the peptide sequences, which is crucial for different tissue engineering requirements.

Drug Delivery Systems

The self-assembling properties of Fmoc-derivatized peptides, including those derived from N-Fmoc-(+/-)-3-amino-hept-6-enoic acid, make them excellent candidates for drug delivery systems . These systems can encapsulate therapeutic agents and release them at controlled rates, which is essential for targeted drug delivery and reducing side effects.

Diagnostic Imaging

Fmoc-derivatized peptides are also used in diagnostic imaging as part of the contrast agents . They can enhance the quality of images obtained from various imaging techniques, such as MRI, by improving the contrast between different tissues or highlighting specific biological processes.

Antimicrobial Materials

The amphiphilic nature of Fmoc-derivatized peptides allows them to form structures that can exhibit antimicrobial properties . These materials can be used to create surfaces that prevent microbial growth or can be incorporated into hydrogels that release antimicrobial agents upon light irradiation.

Bioprinting Scaffolds

Fmoc-derivatized peptides, including those derived from N-Fmoc-(+/-)-3-amino-hept-6-enoic acid, have been proposed as scaffolds for bioprinting applications . The ability to form stable gels makes them suitable for creating three-dimensional structures that can be used in the development of artificial tissues and organs.

Supramolecular Chemistry

The ability of Fmoc-protected amino acids to self-assemble into distinct micro/nanostructures through solvent-controlled processes is a significant area of study in supramolecular chemistry . These structures have potential applications in creating novel materials with unique properties for various technological applications.

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h2,4-7,9-12,15,20H,1,3,8,13-14H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIFEJDIBMKKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-(+/-)-3-amino-hept-6-enoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2752756.png)

![N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2752757.png)

![7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2752763.png)

![2-Chloro-1-[4-methyl-4-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B2752764.png)

![N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2752767.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoate](/img/structure/B2752768.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2752770.png)

![(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2752772.png)

![benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2752775.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2752776.png)

![tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2752779.png)